
N-ACETYL-beta-D-GLUCOSAMINE
Overview
Description
2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is a monosaccharide and an amide derivative of glucosamine. This compound is a significant building block in the biosynthesis of glycoproteins and glycolipids, which are essential components of cell membranes and extracellular matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranose typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield 2-acetamido-2-deoxy-beta-D-glucopyranose .
Industrial Production Methods
Industrial production of 2-acetamido-2-deoxy-beta-D-glucopyranose often involves the enzymatic conversion of chitin, a natural polymer found in the exoskeletons of crustaceans. Chitin is first deacetylated to produce chitosan, which is then hydrolyzed using specific enzymes to yield 2-acetamido-2-deoxy-beta-D-glucopyranose .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetylglucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetylglucosamine alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and hydrochloric acid are used for acetylation and deacetylation reactions.
Major Products
Oxidation: N-acetylglucosaminic acid
Reduction: N-acetylglucosamine alcohol
Substitution: Various acetylated and deacetylated derivatives
Scientific Research Applications
Anti-Inflammatory Properties
NAG has been extensively studied for its anti-inflammatory effects. Recent research has shown that NAG and its derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. For instance, a study synthesized two new derivatives of NAG, which demonstrated superior anti-inflammatory properties compared to the parent compound, making them potential candidates for treating inflammation-related diseases such as arthritis and inflammatory bowel disease (IBD) .
Treatment of Inflammatory Bowel Disease
A pilot study on children with chronic inflammatory bowel disease indicated that oral administration of NAG (3-6 g daily) resulted in significant clinical improvements. Histological assessments showed increased levels of glycosaminoglycans in treated patients, suggesting that NAG promotes tissue repair mechanisms distinct from conventional treatments .
Joint Health and Osteoarthritis
NAG has been used in dietary supplements aimed at improving joint health. Clinical trials have reported positive outcomes in patients with osteoarthritis and rheumatoid arthritis, where NAG supplementation led to reduced pain and improved joint function .
Production Methods
NAG is primarily produced from chitin, a biopolymer found in the shells of crustaceans. Various methods have been developed for its extraction, including chemical hydrolysis, enzymatic degradation, and biotransformation processes. These methods not only enhance yield but also improve the sustainability of NAG production .
Food Industry
NAG is recognized as a food additive due to its non-toxic nature and potential health benefits. It is being explored for use in functional foods aimed at promoting gut health and enhancing immune responses .
Biofuel Production
Research has shown that NAG can serve as a carbon source for microbial fermentation processes to produce biofuels. For example, certain yeast strains have been reported to convert NAG into bioethanol, showcasing its potential as a renewable energy source derived from waste materials .
Case Studies
Safety and Toxicity
NAG is considered safe for human consumption, with toxicity studies indicating no adverse effects at recommended dosages. The compound's half-life following intravenous administration was found to be approximately 220 minutes, supporting its suitability for therapeutic use .
Mechanism of Action
2-Acetamido-2-deoxy-beta-D-glucopyranose exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It serves as a substrate for enzymes involved in the glycosylation process, where it is incorporated into the growing carbohydrate chains. This incorporation is essential for the proper folding and function of glycoproteins, which are involved in various cellular processes such as cell adhesion, signaling, and immune response .
Comparison with Similar Compounds
Similar Compounds
Glucosamine: A precursor to 2-acetamido-2-deoxy-beta-D-glucopyranose, it lacks the acetyl group.
N-acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Chitosan: A polymer derived from chitin, which can be hydrolyzed to produce 2-acetamido-2-deoxy-beta-D-glucopyranose
Uniqueness
2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its role in the biosynthesis of glycoproteins and glycolipids. Its acetyl group provides specific properties that are crucial for the stability and function of these biomolecules. Unlike glucosamine, it is directly involved in the formation of N-linked glycosylation sites on proteins, making it indispensable in cellular processes .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
Record name | β-N-Acetylglucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-beta-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-N-Acetylglucosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-N-Acetylglucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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